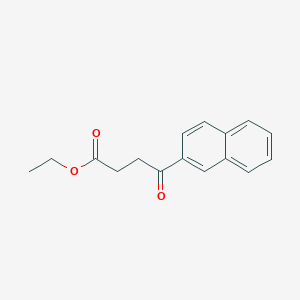

Ethyl 4-(2-naphthyl)-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-naphthyl ether” is a substance that has been registered in the ECHA CHEM database . It has the molecular formula C12H12O . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Synthesis Analysis

2-Naphthol has been used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . One of the methods for synthesizing substances related to 2-naphthol is the SN2 reaction . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-naphthyl ether” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Scientific Research Applications

Oxidative Coupling of Naphthols

Research conducted by Maphoru, Heveling, and Pillai (2014) explored the oxidative coupling of 2- and 4-substituted 1-naphthols using bismuth-promoted platinum catalysts. This process yields brightly colored solids like 3,3'-substituted 1,1'-binaphthalenylidene-4,4'-diones, potentially applicable as dyes. The method is highlighted for its catalytic efficiency and environmental friendliness, suggesting its applicability in synthesizing derivatives or intermediates related to Ethyl 4-(2-naphthyl)-4-oxobutyrate for industrial dye applications (Maphoru, Heveling, & Pillai, 2014).

Polymerization Catalysts

Jenkins and Brookhart (2004) investigated ethylene polymerizations catalyzed by neutral Ni(II) catalysts derived from bulky anilinotropone ligands. This study provides insights into the catalytic behaviors which could be related to the polymerization processes involving Ethyl 4-(2-naphthyl)-4-oxobutyrate or its derivatives. Such catalysts yield branched polyethylenes, indicating potential for advanced material synthesis and applications in plastics and resins industry (Jenkins & Brookhart, 2004).

Light-Sensitive Materials

Nabais et al. (2011) incorporated naphthopyrans into co-polymers of methyl methacrylate (MMA) and 2-ethylhexyl acrylate (EHA) for potential use in light-sensitive contact lenses. This research suggests the possibility of integrating Ethyl 4-(2-naphthyl)-4-oxobutyrate or its naphthalene-related derivatives into novel materials with light-responsive properties, potentially beneficial in optoelectronics or adaptive materials (Nabais et al., 2011).

Biodegradation and Environmental Impact

Studies by Thomas, Yordy, Amador, and Alexander (1986) on the dissolution and biodegradation of water-insoluble organic compounds, including naphthalene derivatives, underline the environmental aspect of Ethyl 4-(2-naphthyl)-4-oxobutyrate's usage. Understanding the biodegradation pathways can inform the environmental safety and degradation strategies for chemicals related to Ethyl 4-(2-naphthyl)-4-oxobutyrate in agricultural and environmental contexts (Thomas, Yordy, Amador, & Alexander, 1986).

Surface Activation and Material Enhancement

Gonzalez, Barankin, Guschl, and Hicks (2008) detailed the atmospheric-pressure plasma treatment of poly(ethylene terephthalate) (PET) and poly(ethylene naphthalate) (PEN), enhancing surface energy and adhesion. This research could be relevant to the surface treatment processes of materials derived from or related to Ethyl 4-(2-naphthyl)-4-oxobutyrate, indicating potential applications in improving material properties for industrial applications (Gonzalez et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-naphthalen-2-yl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMDHCVDHYHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405332 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-naphthyl)-4-oxobutyrate | |

CAS RN |

25370-42-7 |

Source

|

| Record name | ETHYL 4-(2-NAPHTHYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)